(2,2-Difluorocyclopropyl)methanol
Overview
Description
(2,2-Difluorocyclopropyl)methanol is an organofluorine compound with the molecular formula C4H6F2O and a molecular weight of 108.09 g/mol . It is a clear, colorless liquid with a boiling point of 129°C and a density of 1.27 g/mL . This compound is primarily used as an intermediate in the synthesis of various chemical products, including antiviral agents .
Mechanism of Action
Target of Action
(2,2-Difluorocyclopropyl)methanol is primarily used as an intermediate in the preparation of (2,2-difluorocyclopropyl)methylamine . It is also used as a reagent in the synthesis of pyrrolopyridine derivatives, which are known to have antiviral properties . .
Mode of Action
Given its use in the synthesis of pyrrolopyridine derivatives, it may be involved in the inhibition of viral replication, a common mechanism of action for antiviral agents .
Biochemical Pathways
As an intermediate in the synthesis of antiviral agents, it may indirectly influence pathways related to viral replication and host immune response .
Pharmacokinetics
As a small molecule with a molecular weight of 10809 , it may have good bioavailability and could be metabolized and excreted by the body’s standard mechanisms.
Result of Action
Given its use in the synthesis of antiviral agents, it may contribute to the inhibition of viral replication and the enhancement of the host’s immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is incompatible with strong oxidizing agents, strong acids, and bases . Therefore, the compound should be stored in a cool place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with a fluorinating agent. One common method is the reaction of cyclopropylmethanol with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds as follows: [ \text{Cyclopropylmethanol} + \text{DAST} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form cyclopropylmethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of (2,2-Difluorocyclopropyl)carboxylic acid.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
(2,2-Difluorocyclopropyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: Employed in the development of antiviral agents and other pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks fluorine atoms, resulting in different reactivity and stability.
(2,2-Difluorocyclopropyl)methylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and applications
Uniqueness: The presence of two fluorine atoms in (2,2-Difluorocyclopropyl)methanol imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
IUPAC Name |
(2,2-difluorocyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375747 | |
Record name | (2,2-difluorocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509072-57-5 | |
Record name | (2,2-difluorocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-difluorocyclopropyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2,2-Difluorocyclopropyl)methanol in nucleoside analogue synthesis?
A1: this compound serves as a crucial starting material for synthesizing a new class of difluorinated cyclopropanoid nucleoside analogues. [] These analogues, characterized by two hydroxymethyl side chains, hold potential for various biological applications. The presence of fluorine atoms and the cyclopropane ring can significantly influence the compound's conformation, stability, and interactions with biological targets.
Q2: Can the synthesized nucleoside analogues derived from this compound be obtained in enantiomerically pure forms?
A2: Yes, the research indicates that several final nucleoside analogues synthesized using this compound were successfully separated into their enantiomers. [] This was achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases, a technique commonly employed to isolate pure enantiomers from a racemic mixture. Obtaining enantiomerically pure compounds is particularly important in pharmaceutical research, as different enantiomers of a molecule can exhibit different biological activities.
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